2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
Overview
Description
The compound “2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one” is also known as Ganciclovir EP Impurity H . It is a N2,9-Diacetylguanine (Acicclovir EP Impurity L), which is used to synthesize acyclic analogues of deoxyguanosine . The molecular formula of this compound is C9H13N5O4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C9H13N5O4 . The InChI representation of the molecule isInChI=1S/C9H13N5O4/c10-9-12-7-6 (8 (17)13-9)14 (3-11-7)4-18-5 (1-15)2-16/h3,5,15-16H,1-2,4H2, (H3,10,12,13,17)
. The Canonical SMILES representation is C1=NC2=C (N1COC (CO)CO)C (=O)NC (=N2)N
.
Scientific Research Applications
Antimicrobial Activities
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one, a derivative in the purine series, shows potential in antimicrobial activities. For instance, similar compounds like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized and demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as highlighted in the research by Sharma et al. (2004) in Bioorganic & Medicinal Chemistry (Sharma et al., 2004).
Tautomerism and Alkylation Studies
The compound's structural variations, such as tautomerism and alkylation, are of significant interest. Roggen and Gundersen (2008) in the European Journal of Organic Chemistry studied N-Methoxy-9-methyl-9H-purin-6-amines with varying substituents, revealing insights into the tautomer ratios and alkylation reactions of similar compounds (Roggen & Gundersen, 2008).
Synthesis and Reactivity
Further investigation into the synthesis and reactivity of such compounds has been conducted. For example, research by Musiyak et al. (2019) in Mendeleev Communications explored the synthesis of purin-6-yl derivatives with significant inhibitory effects against Mycobacterium tuberculosis strains, showcasing the therapeutic potential of this compound class (Musiyak et al., 2019).
Biological Screening and Activity
Biological screening and activity analysis of these compounds provide insights into their potential medical applications. The study by Roggen et al. (2011) in Pure and Applied Chemistry examined 2-substituted agelasine analogs, revealing their antimycobacterial and antiprotozoal activities, as well as their potential against several cancer cell lines (Roggen et al., 2011).
Mechanism of Action
Target of Action
It is known to be an isomer of ganciclovir , which primarily targets the viral DNA polymerase .
Mode of Action
Ganciclovir is a nucleoside analog that gets phosphorylated to its active form, ganciclovir triphosphate, which inhibits viral replication by interrupting the viral DNA during elongation .
Biochemical Pathways
Given its similarity to ganciclovir, it is likely to affect the dna replication pathway of viruses, leading to inhibition of viral replication .
Result of Action
As an isomer of ganciclovir, it is likely to result in the inhibition of viral replication, thereby preventing the spread of the virus within the host .
properties
IUPAC Name |
2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)14(3-11-7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYYAKAGSCRHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233146 | |
Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84222-50-4 | |
Record name | 2-Amino-1,7-dihydro-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84222-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC377967 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-7-((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHYL)1,7-DIHYDRO-6H-PURIN-6-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4O2418X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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